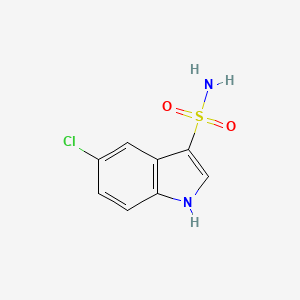

5-chloro-1H-indole-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2O2S |

|---|---|

Molecular Weight |

230.67 g/mol |

IUPAC Name |

5-chloro-1H-indole-3-sulfonamide |

InChI |

InChI=1S/C8H7ClN2O2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H,(H2,10,12,13) |

InChI Key |

GXFRDVKPBVGBEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 5 Chloro 1h Indole 3 Sulfonamide

Established Synthetic Routes to 5-chloro-1H-indole-3-sulfonamide

The construction of this compound is a multi-step process that hinges on the initial synthesis of the 5-chloro-1H-indole core, followed by the regioselective installation of the sulfonamide group at the C3-position.

The synthesis of the central 5-chloro-1H-indole precursor can be achieved through several strategic routes, starting from different materials.

One established method begins with indoline (B122111). google.com This process involves:

N-Acylation: Protection of the indoline nitrogen with an acyl group, such as acetyl chloride, to form 1-acyl-indoline. This directs the subsequent chlorination.

Chlorination: Introduction of a chlorine atom at the C5-position of the benzene (B151609) ring to yield 5-chloro-1-acyl-indoline. google.com

Saponification: Removal of the acyl protecting group through acid or alkaline hydrolysis to give 5-chloro-indoline. google.com

Dehydrogenation: Aromatization of the 5-chloro-indoline to the final 5-chloro-1H-indole product, which can be accomplished by heating with an aromatic nitrocompound in the presence of a ruthenium catalyst. google.com

Another approach involves a Sandmeyer-type reaction starting from N-acetyl-indoline. google.com This route proceeds by nitration at the 5-position, reduction of the nitro group to an amine, and subsequent diazotization followed by reaction with a chloride source to install the chlorine atom. google.com

A commercially viable alternative is the halogen-exchange reaction. This method synthesizes 5-chloroindole from the more readily available 5-bromoindole by reacting it with cuprous chloride in a dipolar aprotic solvent like N-methyl-2-pyrrolidone.

| Starting Material | Key Steps | Reagents | Final Product |

|---|---|---|---|

| Indoline | Acylation, Chlorination, Saponification, Dehydrogenation | 1. Acylating agent 2. Chlorine 3. Acid/Base 4. Ruthenium catalyst | 5-chloro-1H-indole |

| 5-bromoindole | Halogen-Halogen Exchange | Cuprous chloride, N-methyl-2-pyrrolidone | 5-chloro-1H-indole |

Once the 5-chloro-1H-indole core is obtained, the sulfonamide group is installed at the C3-position. The indole (B1671886) C3-position is electron-rich and susceptible to electrophilic substitution. The synthesis is typically achieved in a two-step sequence.

First, a sulfonyl chloride group is introduced onto the C3-position via chlorosulfonation. This electrophilic substitution reaction is commonly performed using chlorosulfonic acid at controlled temperatures. rsc.org The reaction yields the key intermediate, 5-chloro-1H-indole-3-sulfonyl chloride.

Second, the resulting sulfonyl chloride is converted to the primary sulfonamide. This is accomplished through amination by reacting the 5-chloro-1H-indole-3-sulfonyl chloride with an ammonia (B1221849) solution. alrasheedcol.edu.iq The nucleophilic ammonia displaces the chloride on the sulfonyl group to form the stable this compound. alrasheedcol.edu.iq

| Step | Reaction Type | Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | Chlorosulfonation | Chlorosulfonic acid | 5-chloro-1H-indole-3-sulfonyl chloride |

| 2 | Amination | Ammonia solution | This compound |

Functionalization and Derivatization Strategies of the this compound Scaffold

Further chemical diversity is achieved by modifying the parent this compound structure. These modifications can be targeted at the indole nitrogen, the sulfonamide group, or other positions on the indole ring system.

The nitrogen atom at the N1-position of the indole ring is a common site for functionalization. The N-H proton is acidic and can be removed by a suitable base, allowing for the introduction of various substituents.

A frequent modification is N-sulfonylation. For instance, tosylation of 5-chloroindole can be performed by first deprotonating the indole nitrogen with a strong base like sodium hydride (NaH), followed by the addition of tosyl chloride. nih.gov This procedure yields the corresponding N-tosylated product, 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole. nih.gov A similar strategy can be employed with other aryl or alkyl sulfonyl chlorides to generate a library of N1-sulfonylated derivatives. mdpi.com

The sulfonamide group itself offers a prime handle for derivatization. Starting from an appropriate sulfonyl chloride intermediate, a wide array of substituted sulfonamides (SO2NHR) can be synthesized by reacting it with different primary or secondary amines instead of ammonia. nih.gov

For example, various sulfonyl chlorides can be reacted with diamines of different carbon chain lengths to prepare a series of complex sulfonamide derivatives. nih.gov This strategy allows for the introduction of diverse functional groups at the terminus of the sulfonamide moiety, significantly altering the molecule's steric and electronic properties. These modifications have been shown to impact biological activity and reduce cytotoxicity in certain compound classes. nih.gov

While the C3-position is the most reactive towards electrophiles, modern synthetic methods allow for the regioselective functionalization of the less reactive C-H bonds on the benzene portion of the indole ring (C4, C5, C6, and C7).

Directed C-H activation is a powerful tool for this purpose. For example, iridium(III)-catalyzed C7-sulfonamidation has been demonstrated on a 5-chloro-1-pivaloyl-1H-indole scaffold. rsc.org The pivaloyl group on the indole nitrogen acts as a directing group to selectively install a toluenesulfonamide group at the C7 position, yielding N-(5-chloro-1-pivaloyl-1H-indol-7-yl)-4-methylbenzenesulfonamide. rsc.org Such regioselective reactions are invaluable for creating specific substitution patterns that are otherwise difficult to access.

Stereochemical Considerations in Derivatives of this compound

When derivatives of this compound are synthesized with chiral moieties, the stereochemistry of these molecules becomes a critical aspect to consider. The introduction of stereocenters can lead to the formation of enantiomers or diastereomers, which may exhibit different biological activities, potencies, and pharmacokinetic profiles.

The separation of enantiomers can be achieved through chiral chromatography, a powerful technique that utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are commonly employed for this purpose. The choice of the CSP and the mobile phase is crucial for achieving optimal separation.

Asymmetric synthesis is another important strategy to obtain enantiomerically pure or enriched derivatives. This involves the use of chiral catalysts, reagents, or starting materials to control the stereochemical outcome of a reaction. For instance, the use of chiral amines in the reaction with 5-chloro-1H-indole-3-sulfonyl chloride can lead to the formation of diastereomeric sulfonamides, which can then be separated. More advanced methods involve the use of chiral catalysts to promote the enantioselective formation of a specific stereoisomer. While specific examples for this compound are not prevalent in the literature, the general principles of asymmetric synthesis are widely applicable to this class of compounds.

Novel Synthetic Approaches and Catalyst Development for this compound and its Analogs

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of sulfonamides, which can be applied to the preparation of this compound and its analogs.

One area of development is the use of transition metal catalysis. For example, copper-catalyzed methods have been reported for the synthesis of sulfonamides from sulfonyl chlorides and amines. These catalytic systems can offer milder reaction conditions and broader functional group tolerance compared to traditional methods. The development of novel ligands for these catalytic systems is an active area of research, aiming to improve reaction efficiency and scope.

Another innovative approach involves the use of solid-supported reagents and catalysts. These can simplify the purification process, as the excess reagents and byproducts can be easily removed by filtration. This approach is also amenable to flow chemistry, which can enable continuous and scalable production.

Furthermore, novel reagents for the introduction of the sulfonyl group are being explored. These can offer advantages in terms of safety and handling compared to traditional sulfonating agents.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of pharmaceuticals is of increasing importance to minimize the environmental impact of chemical processes. Several strategies can be employed to make the synthesis of this compound derivatives more environmentally friendly.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are highly efficient and minimize the formation of byproducts.

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be avoided or minimized. Water is an ideal green solvent, and methods for conducting sulfonamide synthesis in aqueous media have been developed mdpi.comresearchgate.net. These methods often utilize bases like sodium carbonate to neutralize the HCl generated during the reaction, avoiding the need for organic bases and simplifying product isolation.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy usage.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste.

Waste Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. This principle is at the core of green chemistry and can be achieved by optimizing reaction conditions and using efficient synthetic routes.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another promising green chemistry approach that could be applied to the synthesis of this compound derivatives rsc.org.

Below is a table summarizing some green chemistry approaches applicable to sulfonamide synthesis:

| Green Chemistry Principle | Application in Sulfonamide Synthesis |

| Waste Prevention | Optimizing reaction stoichiometry to minimize excess reagents. |

| Atom Economy | Utilizing addition reactions and catalytic cycles. |

| Less Hazardous Chemical Syntheses | Employing less toxic sulfonating agents. |

| Designing Safer Chemicals | Designing derivatives with reduced toxicity. |

| Safer Solvents and Auxiliaries | Using water as a solvent; exploring solvent-free conditions (mechanochemistry) mdpi.comresearchgate.netrsc.org. |

| Design for Energy Efficiency | Microwave-assisted synthesis; reactions at ambient temperature. |

| Use of Renewable Feedstocks | Not directly applicable from the provided search results. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Employing transition metal catalysts (e.g., copper) for C-S bond formation jsynthchem.com. |

| Design for Degradation | Not directly applicable from the provided search results. |

| Real-time analysis for Pollution Prevention | In-process monitoring of reactions to minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Using less hazardous reagents and reaction conditions. |

Biological Research Endeavors and Molecular Target Interaction Studies of 5 Chloro 1h Indole 3 Sulfonamide

In Vitro Biological Activity Profiling of 5-chloro-1H-indole-3-sulfonamide

The in vitro evaluation of a compound's biological activity is a critical first step in characterizing its pharmacological profile. This involves a battery of standardized assays designed to assess its effects on specific enzymes, cellular processes, and microbial organisms.

Enzymatic Inhibition Assays (e.g., Carbonic Anhydrase Isoforms, Dihydropteroate (B1496061) Synthase)

The sulfonamide moiety is a well-established pharmacophore known to inhibit specific enzymes, most notably carbonic anhydrases (CAs) and dihydropteroate synthase (DHPS). CAs are a family of metalloenzymes that play crucial roles in physiological processes, and their inhibition has therapeutic applications in various diseases, including glaucoma and cancer. mdpi.comsemanticscholar.org DHPS is a key enzyme in the bacterial folate synthesis pathway, making it an important target for antimicrobial agents. nih.govnih.gov

Receptor Binding and Modulation Studies (e.g., 5-HT6 receptor ligands)

The indole (B1671886) scaffold is a core component of many ligands that target various receptors, including serotonin (B10506) (5-HT) receptors. The 5-HT6 receptor, in particular, has been a focus of drug discovery efforts for cognitive disorders. nih.gov Aryl sulfonamide derivatives have demonstrated a notable affinity for the 5-HT6 receptor. rjb.ro

Investigations into N-arylsulfonylindoles have provided insights into the structure-activity relationships governing their binding to the 5-HT6 receptor. mdpi.com However, specific receptor binding affinity data, such as the equilibrium dissociation constant (Kᵢ), for this compound as a 5-HT6 receptor ligand have not been specifically reported in the available literature.

Cellular Assays for Biological Effect (e.g., growth inhibition in specific cancer cell lines, cell cycle arrest, apoptosis induction)

Cellular assays are fundamental to understanding the potential of a compound to elicit a biological response at the cellular level. Such assays can reveal effects on cell viability, proliferation, and the mechanisms of cell death. Indole-based compounds have been a significant area of research in oncology.

Derivatives of 5-chloro-indole have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. mdpi.com For instance, certain 5-chloro-indole-2-carboxylate derivatives have shown potent inhibitory activity against mutant EGFR/BRAF pathways. mdpi.com Studies on other sulfonamide derivatives have demonstrated the induction of apoptosis and cell cycle arrest in cancer cell lines such as HeLa and MCF-7. researchgate.netnih.govnih.gov These studies often involve techniques like flow cytometry to analyze the cell cycle and quantify apoptotic cells. researchgate.netnih.gov

Despite the promising anticancer activities observed in the broader class of 5-chloro-indole and sulfonamide derivatives, specific data on the growth inhibition (e.g., GI₅₀ values) of this compound in specific cancer cell lines, or detailed studies on its ability to induce cell cycle arrest or apoptosis, are not detailed in the currently accessible scientific record.

Table 1: Representative Cellular Assay Data for Related 5-Chloro-Indole Derivatives

| Compound Class | Cancer Cell Line | Assay | Endpoint | Result |

| 5-chloro-indole-2-carboxylates | Multiple | Antiproliferative | GI₅₀ | 29 nM to 78 nM |

| 5-chloro-indole-2-carboxylates | - | EGFR Inhibition | IC₅₀ | 68 nM to 89 nM |

Note: This table presents data for related compounds to illustrate the type of research conducted in this area. Specific data for this compound is not available.

Antimicrobial Activity against Specific Pathogens (e.g., bacterial strains, fungal species)

The sulfonamide class of compounds represents one of the earliest and most important groups of antimicrobial agents. They typically exert their effect by inhibiting dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.

Numerous studies have reported the antimicrobial activity of novel sulfonamide derivatives against a range of bacterial and fungal pathogens. nih.govnih.gov The minimum inhibitory concentration (MIC) is a standard measure used to quantify the in vitro antimicrobial effectiveness of a compound. While the antimicrobial potential of the sulfonamide scaffold is well-documented, specific MIC values for this compound against particular bacterial or fungal strains are not reported in the reviewed literature.

Identification and Characterization of Molecular Targets for this compound

Identifying the specific molecular targets of a bioactive compound is a crucial step in understanding its mechanism of action and for further drug development. Modern proteomic techniques have become powerful tools for target deconvolution.

Proteomic and Interactomic Approaches to Target Deconvolution

Chemical proteomics is a multidisciplinary field that employs chemical probes and mass spectrometry to identify the protein interaction partners of a small molecule within a complex biological system. frontiersin.orgmdpi.com These approaches can provide a comprehensive view of the compound's interactome, revealing both primary targets and potential off-target effects.

While proteomic and interactomic studies have been successfully applied to identify the molecular targets of other bioactive compounds, there is no specific information available in the scientific literature detailing the use of these approaches for the target deconvolution of this compound.

Biochemical Characterization of Target-Compound Interactions

The elucidation of the molecular mechanisms by which this compound and its analogs interact with their biological targets is fundamental to understanding their therapeutic potential. A variety of biophysical and biochemical techniques have been employed to characterize these interactions at a molecular level, providing insights into binding affinity, thermodynamics, and conformational changes in both the compound and the target protein.

Spectroscopic methods are frequently utilized to study the formation of target-compound complexes. nih.gov UV-visible absorption spectroscopy, for instance, can detect the formation of a complex between a compound and a protein. nih.gov Changes in the absorption spectrum of a protein, such as myoglobin, upon binding with a sulfonamide compound can indicate an interaction and provide initial evidence of complex formation. nih.gov Fluorescence spectroscopy offers a more detailed view, capable of revealing information about binding sites, binding affinity, and structural or conformational adaptations of the protein upon ligand association. nih.gov

Calorimetric techniques, such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), provide thermodynamic data on the binding event. ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). DSC can be used to assess the thermal stability of a protein in the presence and absence of a ligand, with a shift in the melting temperature indicating a stabilizing or destabilizing interaction upon binding. nih.gov

For enzyme targets, inhibition assays are crucial for biochemical characterization. The stopped-flow technique is a powerful method for measuring the kinetics of enzyme-catalyzed reactions, such as the CO2 hydration activity of carbonic anhydrases. mdpi.com This method allows for the determination of kinetic parameters and inhibition constants (KI) for various inhibitors by monitoring the initial reaction rates over very short time scales. mdpi.com The inhibition constants are typically obtained by applying non-linear least-squares methods using the Cheng-Prusoff equation. mdpi.com

Computational methods, particularly molecular docking, complement these experimental techniques by providing a theoretical model of the binding mode. nih.govnih.gov Docking studies can predict the most probable binding sites of sulfonamide derivatives within protein pockets and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.govnih.gov For example, docking studies on indolylarylsulfones, a related class of compounds, have helped characterize the binding mode with HIV-1 reverse transcriptase, identifying key interactions with surrounding amino acid residues. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-Activity Relationship (SAR) analysis is a critical component in the optimization of lead compounds like this compound. By systematically modifying the chemical structure and evaluating the resulting impact on biological activity, researchers can identify key molecular features responsible for target engagement, potency, and selectivity. openaccesspub.org Studies on indole-based sulfonamides have revealed that modifications at the N1-position, the sulfonamide moiety, and the indole ring itself can have profound effects on their inhibitory profiles. nih.govmdpi.com

Impact of N1-Substitutions on Biological Activity

The N1 position of the indole ring, bearing a proton in the parent compound, is a key site for chemical modification. Studies on related indoline-5-sulfonamides have shown that introducing acyl groups at the N1 position can significantly influence inhibitory activity against specific targets like carbonic anhydrases (CAs). mdpi.comnih.gov For instance, the introduction of an acyl group, compared to a less polar alkyl fragment, led to a distinct increase in activity against the CA XII isoform. nih.gov The nature of the acyl substituent is also crucial; derivatives of benzoic acids featuring chlorine atoms demonstrated a lower affinity for the off-target CA I isoform, suggesting that N1-substitutions can modulate selectivity. nih.gov In the synthesis of related indazole-sulfonamides, substitution occurs exclusively at the N1 position, which is confirmed through spectroscopic techniques like NOESY NMR, highlighting its chemical accessibility for derivatization. mdpi.com

Role of Sulfonamide Substituents in Target Engagement and Selectivity

The sulfonamide group (-SO2NH2) is a versatile moiety that plays a pivotal role in target engagement, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. mdpi.comnih.gov The protons of the sulfonamide can participate in crucial hydrogen bonding interactions within the active site of target proteins. nih.gov The introduction of various substituents on the sulfonamide nitrogen can modulate these interactions and explore additional space within the binding pocket.

Influence of Indole Ring Modifications on SAR

Modifications to the core indole scaffold, beyond the N1 and C3 positions, are integral to defining the SAR. The indole molecule has multiple positions that can accommodate different substitutions, with positions 1, 2, and 3 being particularly important reactive sites. nih.gov The presence of a chlorine atom at the C5 position, as in the title compound, is a key feature found in many potent inhibitors. For example, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide was identified as a highly potent, non-nucleoside inhibitor of HIV-1 reverse transcriptase. nih.gov

Physicochemical Descriptors and SAR Correlations to Biological Activity

The biological activity of this compound derivatives is intrinsically linked to their physicochemical properties. Descriptors such as lipophilicity, molecular weight (MW), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are critical in determining a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its ability to interact with a biological target. nih.govfrontiersin.org

Lipophilicity, often expressed as logP, is a key factor as drugs frequently need to cross biological membranes via passive transport. mdpi.com Studies on various sulfonamide series have shown a direct correlation between lipophilicity and activity. mdpi.comnih.gov For instance, in a series of sulfonamides derived from carvacrol, all derivatives met established criteria for drug-likeness, such as Lipinski's rule of five, with mlogP values in an optimal range (1.72–3.77). nih.gov

The correlation between these descriptors and activity allows for the development of predictive SAR models. For example, the inhibitory activity of some salicylanilide derivatives against photosynthetic electron transport (PET) was found to be parabolically dependent on lipophilicity, indicating an optimal range for this property.

| Compound Class | Key Physicochemical Property | Observed Biological Correlation | Reference |

|---|---|---|---|

| Carvacrol-derived Sulfonamides | mlogP (1.72-3.77), MW (321-344 Da), HBD (1-4), HBA (5-6) | Compounds adhered to Lipinski's and Oprea's rules for drug-likeness, correlating with potential for good bioavailability. | nih.gov |

| Alkylamino-substituted Sulfonamides | Partition coefficient (logP) | logP values increased with the length of the alkylamine chain, enhancing hydrophobicity. | nih.gov |

| Chloro Indolinone Derivatives | Molecular Weight (<500 g/mol) | Compounds obeyed Lipinski's rule of five, suggesting suitability for oral administration. | frontiersin.org |

| 1,2,5-Oxadiazole Derivatives | Ligand Efficiency (LE) | The most active derivative also possessed the highest ligand efficiency (LE=0.394), indicating efficient binding to the target. | mdpi.com |

Pre-clinical In Vivo Studies of this compound (focus on target engagement and mechanistic validation)

While extensive in vitro data exists for this compound and its derivatives, preclinical in vivo studies focusing specifically on target engagement and mechanistic validation are less reported in publicly available literature. However, studies on structurally related compounds provide valuable insights into the potential in vivo behavior of this class of inhibitors.

For the closely related indolylarylsulfone derivative, R10L4, preliminary in vivo toxicity studies were conducted. These studies revealed that the compound did not produce remarkable toxic effects in acute and subacute toxicity models, and it presented an acceptable pharmacokinetic profile. nih.govresearchgate.net Such pharmacokinetic assessments are a crucial first step in preclinical development, as they determine the exposure of the target tissue to the drug.

Another related compound, 5-chloro-3-(phenylsulfonyl)-indole-2-carboxamide, demonstrated good oral bioavailability in rhesus monkeys when administered as a suspension. nih.gov This finding is significant as it suggests that the indole-sulfonamide scaffold can possess favorable absorption characteristics, a prerequisite for effective oral drug therapy.

While these studies confirm that indole-sulfonamide derivatives can achieve systemic circulation and have acceptable safety profiles, direct evidence of in vivo target engagement—such as measuring target enzyme inhibition in tissue samples post-administration or using imaging probes—is not extensively detailed for the specific this compound compound. Mechanistic validation in an in vivo setting would typically involve demonstrating that the therapeutic effect observed in an animal model of disease is directly correlated with the inhibition of the intended molecular target. Future preclinical studies would need to incorporate such pharmacodynamic and mechanistic endpoints to fully validate the therapeutic potential of this compound.

Pharmacodynamic Markers in Relevant Animal Models

Detailed studies outlining specific pharmacodynamic markers for this compound in animal models are not extensively available in the public domain. The evaluation of a compound's pharmacodynamic properties typically involves the measurement of a biological response to the drug. This can include the modulation of a specific enzyme's activity, changes in the concentration of a particular biomarker, or a physiological response that is linked to the compound's mechanism of action. For many indole-sulfonamide derivatives, research in animal models has focused on broader outcomes such as anti-inflammatory, antimicrobial, or anticancer efficacy.

While the sulfonamide group is a well-known pharmacophore present in a variety of clinically approved drugs, the specific pharmacodynamic profile of this compound has not been characterized. Research on related compounds, such as indole derivatives with sulfonamide moieties, has shown engagement with targets like carbonic anhydrase, HIV-1 reverse transcriptase, and tubulin. For instance, studies on other chlorinated indole compounds have explored their potential as anticancer agents by observing their effects on tumor growth in animal models. However, specific biomarker data that would serve as pharmacodynamic indicators for this compound are not described in the available literature.

Mechanistic Validation in Disease-Relevant Biological Systems (excluding efficacy and safety outcomes directly)

The precise molecular mechanism of action for this compound has not been fully elucidated in disease-relevant biological systems. Mechanistic validation studies are crucial for understanding how a compound interacts with its molecular target and the subsequent downstream signaling pathways it affects.

The indole ring system and the sulfonamide group are both recognized as "privileged structures" in medicinal chemistry, meaning they can interact with a wide range of biological targets. The general mechanism for sulfonamide antibacterials, for example, involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. However, it is not confirmed that this compound acts via this pathway.

Research on structurally similar molecules offers some potential avenues for its mechanism. For example, certain indole-sulfonamide derivatives have been shown to inhibit carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation. Inhibition of these enzymes has therapeutic applications in glaucoma, epilepsy, and some types of cancer. Another related compound, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, has been identified as a non-nucleoside inhibitor of HIV-1 reverse transcriptase, indicating a potential for antiviral activity. Furthermore, indole derivatives are known to interact with tubulin, a key protein in cell division, making them of interest in cancer research.

Mechanistic Investigations into the Molecular Basis of Action of 5 Chloro 1h Indole 3 Sulfonamide

Elucidation of Binding Modes through X-ray Crystallography and NMR Spectroscopy

To understand how 5-chloro-1H-indole-3-sulfonamide interacts with its biological targets at an atomic level, biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Co-crystallization Studies of this compound with Target Proteins

Co-crystallization is a powerful technique where a target protein is crystallized in the presence of a ligand, in this case, this compound. The resulting crystal structure, determined through X-ray diffraction, can reveal the precise binding orientation and intermolecular interactions between the compound and the protein's active site. This would allow for the identification of key amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other forces that contribute to the binding affinity. For related sulfonamide inhibitors, the primary sulfonamide group is known to coordinate with the zinc ion in the active site of metalloenzymes like carbonic anhydrases. nih.gov Similar interactions could be hypothesized for this compound, which would be confirmed or refuted by co-crystallization studies.

Solution-state Structural Biology for Interaction Analysis

Solution-state NMR spectroscopy provides complementary information to X-ray crystallography by studying the structure and dynamics of protein-ligand complexes in a solution that more closely mimics the physiological environment. Techniques such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Water-LOGSY can be used to identify the binding interface and map the parts of the ligand that are in close contact with the protein. For instance, ¹H NMR spectra of this compound in the presence and absence of a target protein would show specific changes in the chemical shifts of the protons on the ligand that are involved in binding.

Enzyme Kinetics and Inhibition Mechanisms of this compound

Enzyme kinetics studies are crucial for characterizing the inhibitory power and mechanism of this compound against its target enzymes.

Determination of Inhibition Constants (Kᵢ, IC₅₀)

The potency of an inhibitor is quantified by its inhibition constant (Kᵢ) and its half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is dependent on the experimental conditions. The Kᵢ value is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. These values are typically determined by performing enzyme activity assays in the presence of varying concentrations of the inhibitor. For example, related indole (B1671886) derivatives have been shown to inhibit various kinases with IC₅₀ values in the nanomolar to micromolar range. mdpi.com

Table 1: Hypothetical Inhibition Constants for this compound against Target Enzymes

| Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| Enzyme A | Data Not Available | Data Not Available | Data Not Available |

| Enzyme B | Data Not Available | Data Not Available | Data Not Available |

| Enzyme C | Data Not Available | Data Not Available | Data Not Available |

Reversibility and Irreversibility of Inhibition

Determining whether the inhibition is reversible or irreversible is a key aspect of its mechanism. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed by dilution or dialysis, restoring enzyme activity. Irreversible inhibitors, on the other hand, typically form a covalent bond with the enzyme, leading to permanent inactivation. Dialysis experiments or jump-dilution assays would be employed to investigate the reversibility of inhibition by this compound.

Cellular Uptake and Intracellular Localization Mechanisms of this compound

The study of a compound's cellular uptake is critical to understanding its bioavailability and mechanism of action. This typically involves elucidating whether the molecule enters cells via passive diffusion, facilitated diffusion, or active transport. Factors influencing this process include the compound's physicochemical properties such as its lipophilicity, size, and charge, as well as the expression of specific transporter proteins on the cell surface.

Similarly, determining the intracellular localization of a compound is key to identifying its molecular targets. Following uptake, a molecule could accumulate in various organelles such as the nucleus, mitochondria, or endoplasmic reticulum, or it may remain in the cytoplasm. The specific localization is often linked to the compound's therapeutic effect or potential toxicity.

Given the absence of specific data for this compound, any discussion on its cellular transport and subcellular distribution would be speculative. Further research, including in vitro cell-based assays, is required to characterize these fundamental aspects of its pharmacology. Such studies would be instrumental in elucidating its complete mechanism of action.

Computational and Theoretical Chemistry Studies of 5 Chloro 1h Indole 3 Sulfonamide

Molecular Docking and Scoring Function Analysis of 5-chloro-1H-indole-3-sulfonamide

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id It is widely used to forecast the binding mode and affinity of small molecules, such as this compound, to the active site of a target protein.

Molecular docking studies on indole-based sulfonamides have been instrumental in identifying potential biological targets and elucidating their binding mechanisms. nih.govnih.gov For derivatives of this compound, several protein targets have been investigated. The predicted binding affinity, typically expressed as a scoring function value (e.g., in kcal/mol), helps in ranking potential drug candidates. unar.ac.id

The indole (B1671886) and sulfonamide moieties are key features for interaction. The sulfonamide group, with its hydrogen bond donors and acceptors, frequently interacts with key residues in a protein's active site. nih.gov For instance, in studies on related sulfonamide-based indoles as aromatase inhibitors, docking simulations showed that the compounds could occupy the same binding site as the natural substrate, androstenedione. nih.gov The most potent analogues were able to mimic the hydrogen bond interactions of the natural substrate with residues MET374 and ASP309. nih.gov

Table 1: Potential Protein Targets and Key Interacting Residues for Indole Sulfonamide Derivatives

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Aromatase | MET374, ASP309 | Hydrogen Bonding | nih.gov |

| Dishevelled 1 (DVL1) | Leu12, Val75, Ile81 | Hydrophobic Interactions | nih.gov |

| EGFR Kinase | Asp855, Lys745 | Hydrogen Bonding, π-cation | nih.gov |

| HIV-1 Reverse Transcriptase | K103N, Y181C | Not specified | nih.gov |

| JAK-3 | Not specified | Hydrogen Bonding | nih.gov |

This table is generated based on studies of various indole sulfonamide derivatives and suggests potential interaction patterns for this compound.

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net For sulfonamide-containing compounds, structure-based virtual screening, which utilizes the 3D structure of the target protein, has been successfully employed. nih.govmdpi.com

This approach has led to the discovery of novel inhibitors for targets such as the Dishevelled 1 (DVL1) protein, which is implicated in the WNT/β-catenin pathway and cancer development. nih.gov In such studies, a pharmacophore model—an ensemble of steric and electronic features necessary for optimal molecular interaction—is often developed and used as a filter to screen compound databases. nih.govresearchgate.net For aryl sulfonamide derivatives targeting the 5HT7 receptor, a five-point pharmacophore hypothesis including hydrogen bond acceptors, a hydrogen bond donor, a positive group, and an aromatic ring was developed for virtual screening. researchgate.net This process facilitates the identification of promising lead compounds with a higher probability of being active against a specific target. unar.ac.id

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are used to model the electronic structure of molecules, providing insights into their geometry, stability, and chemical reactivity. These methods are essential for understanding properties that are difficult to measure experimentally.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformation analysis aims to identify the stable, low-energy conformations of a molecule. For structures related to this compound, crystallographic studies provide valuable experimental data on their solid-state conformation. For example, the crystal structure of 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole reveals that the indole ring is essentially planar and makes a significant dihedral angle with the benzene (B151609) ring of the sulfonyl group (85.01°). researchgate.net

QM calculations can be used to explore the entire conformational space of this compound in different environments (e.g., gas phase or solution) and to map its potential energy surface. This allows for the determination of the relative energies of different conformers and the energy barriers for rotation around single bonds, such as the bond connecting the indole ring to the sulfur atom of the sulfonamide group.

The ionization state of a molecule at physiological pH is a critical determinant of its solubility, membrane permeability, and interaction with biological targets. The sulfonamide group (SO₂NHR) is acidic and can exist in a neutral or deprotonated (anionic) form depending on the surrounding pH. semanticscholar.org Predicting the acid dissociation constant (pKa) is therefore crucial.

Quantum mechanical calculations have been shown to accurately predict the aqueous pKa values of sulfonamide drugs. rsc.orgnih.gov A powerful method involves establishing a linear relationship between QM-calculated equilibrium bond lengths within the sulfonamide group and their experimentally measured pKa values. semanticscholar.orgchemrxiv.org For a series of related compounds, a strong correlation can be found, allowing for the accurate prediction of pKa for new analogues, obviating the need for complex thermodynamic cycle calculations. rsc.orgnih.gov This approach has been successfully applied to various classes of sulfonamides and can be used to determine the likely ionization state of this compound in a biological context. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.netscispace.com QSAR models are valuable tools for predicting the activity of newly designed molecules and for understanding which molecular properties are most important for their biological effect. nih.gov

For derivatives of 5-chloro-indole and sulfonamides, QSAR studies have been performed to correlate their structural features with activities such as antimicrobial, anticancer, and enzyme inhibition. nih.govresearchgate.net These models are built using a series of known compounds and their measured activities. Molecular descriptors, which are numerical values representing different aspects of a molecule's structure (e.g., lipophilic, electronic, steric, or topological properties), are calculated for each compound. researchgate.netnih.gov Statistical methods, such as multiple linear regression, are then used to create an equation that relates these descriptors to the biological activity. scispace.com

For example, a QSAR study on a series of isatin (B1672199) sulfonamide derivatives indicated that their antimicrobial activity was governed by the lipophilicity (log P) and certain topological parameters. researchgate.net Another study on sulfonamide-based indoles as aromatase inhibitors revealed that an electronegativity descriptor (MATS6e) was important for inhibitory activity. nih.gov Such models can guide the synthesis of novel derivatives of this compound with potentially improved activity. nih.govqub.ac.uk

Table 2: Example of Descriptors Used in QSAR Models for Indole Sulfonamide Derivatives

| QSAR Study Subject | Key Descriptors | Predicted Activity | Reference |

|---|---|---|---|

| Isatin Sulfonamide Analogues | Steric and Electrostatic Fields (CoMFA/CoMSIA) | Caspase-3 Inhibition | nih.gov |

| Sulfonamide-based Indoles | Electronegativity (MATS6e) | Aromatase Inhibition | nih.gov |

This table summarizes descriptors found to be significant in QSAR models for related compound classes, suggesting properties that could be relevant for modeling derivatives of this compound.

Development of Predictive Models for Biological Activity

The development of predictive models, especially Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern medicinal chemistry. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activities. This allows researchers to forecast the efficacy of novel molecules before they are synthesized, saving considerable time and resources. nih.gov

In the realm of indole sulfonamides, QSAR studies have been employed to predict their inhibitory effects on various biological targets. For instance, research on derivatives of this compound has focused on creating robust QSAR models to anticipate their inhibitory strength. researchgate.net A key objective of these models is to pinpoint the molecular descriptors that have the most significant impact on biological activity, thereby informing the design of new and more potent compounds. The reliability of a QSAR model is assessed through statistical metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A high R² value signifies a strong correlation between the model's predictions and the experimental data for the training set, while a high Q² value indicates the model's capacity to accurately predict the activity of new, unexamined compounds. nih.gov

Table 1: Illustrative Statistical Parameters of a QSAR Model for this compound Analogs

| Parameter | Value | Description |

| R² | 0.91 | Suggests that 91% of the variance in biological activity can be accounted for by the model. |

| Q² | 0.83 | Indicates a strong predictive capability for external compound sets. |

| F-test value | 115.2 | A high F-test value points to a statistically significant relationship between the selected descriptors and the observed biological activity. |

| p-value | < 0.001 | A low p-value confirms the statistical significance of the model. |

Feature Selection and Descriptor Analysis in QSAR

The process of constructing a dependable QSAR model hinges on the careful selection of relevant molecular descriptors and the subsequent analysis of their contributions to the biological effect. nih.gov Molecular descriptors are numerical representations of a molecule's physicochemical properties, including its electronic, steric, and hydrophobic characteristics. researchgate.net

In QSAR analyses involving this compound and its derivatives, a wide array of descriptors is typically calculated. These can be classified into different dimensional categories (1D, 2D, and 3D). qub.ac.uk The most pertinent descriptors are often identified using statistical techniques like genetic algorithms or stepwise multiple linear regression, which helps to prevent the model from becoming overly complex and ensures that the chosen descriptors have a meaningful physical interpretation. elsevierpure.com

Through descriptor analysis, researchers can determine which molecular features are critical for the desired biological outcome. For example, a QSAR study on indole sulfonamides might reveal that descriptors associated with hydrophobicity (like LogP) and electronic properties (such as the energy of the highest occupied molecular orbital or HOMO) are strongly correlated with inhibitory activity. researchgate.net This finding would suggest that modifying the molecule to alter these properties could lead to enhanced potency.

Table 2: Significant Molecular Descriptors in QSAR Studies of Indole Sulfonamides

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Topological | Balaban Index | Encodes information about the molecule's size and branching, which can influence how it fits into a biological target. |

| Electronic | Dipole Moment | Reflects the polarity of the molecule, which is important for interactions with polar residues in a protein's active site. |

| Thermodynamic | Molar Refractivity | Relates to the volume and polarizability of the molecule, affecting its binding affinity. |

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule, which impacts its ability to traverse biological membranes. |

Molecular Dynamics (MD) Simulations for Dynamic Interactions of this compound

While QSAR models offer a static picture of structure-activity relationships, Molecular Dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its biological target over time. nih.govnih.gov By solving Newton's equations of motion for the atoms in a system, MD simulations allow for the observation of conformational changes and interaction patterns at an atomic resolution.

In the case of this compound, MD simulations have been utilized to investigate its binding to various protein targets. These simulations can reveal the stability of the resulting ligand-protein complex, identify the key intermolecular forces that maintain the bound state, and elucidate the role of surrounding water molecules in the binding event.

Ligand-Protein Interaction Dynamics

MD simulations enable the tracking of dynamic interactions such as the formation and dissolution of hydrogen bonds, hydrophobic contacts, and other non-covalent forces between this compound and its target protein. nih.govnih.gov By analyzing the trajectory of the simulation, researchers can pinpoint the most stable and persistent interactions, which are likely to be fundamental to the ligand's affinity and specificity. nih.gov

For instance, a simulation might demonstrate that the sulfonamide group of this compound consistently forms hydrogen bonds with specific amino acid residues within the active site of a target enzyme. nih.gov The indole ring could participate in π-π stacking interactions with aromatic residues, while the chlorine atom might engage in van der Waals interactions within a hydrophobic pocket. nih.gov This detailed understanding is crucial for structure-based drug design, as it highlights specific areas of both the ligand and the protein that can be modified to enhance binding.

Table 3: Key Ligand-Protein Interactions for Indole-Based Compounds from MD Simulations

| Interaction Type | Interacting Moiety on Ligand | Potential Interacting Protein Residues |

| Hydrogen Bonding | Sulfonamide group, Indole N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic Interactions | Indole ring, Chloro group | Leucine, Valine, Isoleucine, Alanine |

| π-π Stacking | Indole ring | Phenylalanine, Tyrosine, Tryptophan |

Conformational Changes Upon Binding

The binding of a ligand to a protein is often accompanied by conformational changes in both molecules, a concept known as "induced fit." MD simulations are exceptionally well-suited to study these dynamic adjustments. The interaction of this compound with its target could induce changes in the protein's structure, such as the movement of flexible loops or the reorientation of amino acid side chains to create a more complementary binding pocket.

Simultaneously, the ligand itself may adopt a specific, low-energy conformation when bound to the protein that differs from its preferred shape in solution. Analyzing the conformational dynamics of this compound within the binding site can offer insights into the entropic penalties of binding. This knowledge can then be used to design more rigid analogs that are pre-organized in the bioactive conformation, potentially leading to a higher binding affinity. The Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are standard metrics used to quantify these conformational changes during an MD simulation.

Table 4: Analysis of Conformational Dynamics from MD Simulations

| Analysis Metric | Description | Interpretation for a Stable Ligand-Protein Complex |

| Ligand RMSD | Measures the average deviation of the ligand's atomic positions from a reference structure over the course of the simulation. | A low and stable RMSD value suggests that the ligand maintains a consistent binding mode. |

| Protein RMSD | Tracks the deviation of the protein's backbone atoms from its initial structure. | A plateau in the RMSD plot indicates that the protein has reached a stable equilibrium conformation. |

| Residue RMSF | Calculates the fluctuation of individual amino acid residues around their average positions. | Elevated RMSF values for specific residues can highlight flexible regions of the protein that may be involved in ligand binding or allosteric regulation. |

Advanced Analytical and Characterization Methodologies in Research on 5 Chloro 1h Indole 3 Sulfonamide

Spectroscopic Techniques for Structural Elucidation of Research Samples (e.g., High-Resolution Mass Spectrometry, Advanced NMR, IR)

Spectroscopic methods are fundamental tools for the structural determination of newly synthesized chemical entities, including derivatives of 5-chloro-1H-indole-3-sulfonamide.

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, which aids in determining the elemental composition of a molecule. For instance, in the characterization of related indole (B1671886) compounds, HRMS has been used to confirm the molecular formula by comparing the calculated mass with the experimentally observed mass-to-charge ratio (m/z). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for elucidating the detailed atomic arrangement within a molecule.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For example, in the analysis of indole derivatives, specific chemical shifts (δ) and coupling constants (J) are indicative of the protons on the indole ring and any substituent groups. chemicalbook.com The singlet signal for the N-H proton in the indole ring is a characteristic feature.

¹³C NMR (Carbon NMR) reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The chemical shifts of the carbon atoms in the indole core and the sulfonamide group are key identifiers. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an indole sulfonamide would be expected to show characteristic absorption bands for N-H stretching (from the indole and sulfonamide groups), S=O stretching (from the sulfonamide group), and C-Cl stretching. nih.gov

A study on chalcone-quinolinone hybrid compounds containing a sulfonamide linkage highlighted the use of ¹H NMR to identify the sulfonamide hydrogen, which appeared as a singlet signal at a high chemical shift (around δ 11.3 ppm) due to intramolecular hydrogen bonding. researchgate.net

| Technique | Information Gained | Example Application for Indole Sulfonamides |

| HRMS | Exact molecular weight and elemental composition. | Confirmation of the molecular formula C₈H₇ClN₂O₂S for this compound. a2bchem.com |

| ¹H NMR | Number and environment of protons. | Identification of aromatic protons on the chloro-indole ring and the NH protons of the indole and sulfonamide groups. |

| ¹³C NMR | Number and environment of carbon atoms. | Assignment of carbon signals for the indole ring system and confirmation of the sulfonamide substituent position. rsc.org |

| IR Spectroscopy | Presence of functional groups. | Detection of characteristic N-H, S=O, and C-Cl stretching vibrations. nih.gov |

Chromatographic Methods for Purity and Isomeric Analysis in Research Syntheses (e.g., HPLC, UPLC)

Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of purity and the analysis of isomers of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method to determine the purity of synthesized compounds. In the synthesis of related indoline-5-sulfonamides, HPLC analysis was used to confirm that the purity of the final compounds was ≥95%. nih.gov A typical HPLC setup for such analyses would involve a C18 column and a mobile phase consisting of a mixture of organic solvent (like acetonitrile (B52724) or methanol) and water, often with a buffer.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This makes it particularly suitable for complex mixtures or when high-throughput analysis is required. UPLC, often coupled with mass spectrometry (UPLC-MS), is a powerful tool for both qualitative and quantitative analysis of indole alkaloids and their derivatives in various matrices. mdpi.com

Advanced Imaging Techniques for Intracellular Localization Studies

Bioanalytical Method Development for Research Sample Quantification in Biological Matrices (e.g., LC-MS/MS in research settings)

To understand the pharmacokinetic and pharmacodynamic properties of a research compound, it is essential to quantify its concentration in biological fluids and tissues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices like plasma, serum, and tissue homogenates. nih.govijbio.com A typical LC-MS/MS method for an indole derivative would involve:

Sample Preparation: Extraction of the analyte from the biological matrix, often through protein precipitation or solid-phase extraction. nih.govijbio.com

Chromatographic Separation: Separation of the analyte from endogenous components using an HPLC or UPLC system.

Mass Spectrometric Detection: Ionization of the analyte (e.g., using electrospray ionization - ESI) and detection of specific parent-to-daughter ion transitions (Selected Reaction Monitoring - SRM), which provides high selectivity and sensitivity.

Studies have demonstrated the development of LC-MS/MS methods for quantifying indole and its metabolites in mouse and human plasma and urine. nih.govnih.gov These methods are validated for linearity, accuracy, precision, and sensitivity, with a lower limit of quantification (LLOQ) often in the low ng/mL range. nih.gov

| Parameter | Description | Typical Value/Range for Indole Derivatives |

| Linearity (r²) | Correlation coefficient for the calibration curve. | ≥0.99 nih.gov |

| LLOQ | The lowest concentration that can be reliably quantified. | 1 ng/mL nih.gov |

| Recovery | The efficiency of the extraction process. | Often >80% |

| Matrix Effect | The influence of the biological matrix on analyte ionization. | Should be minimized and compensated for, often with an internal standard. mdpi.com |

Electrochemical Methods for Characterization and Detection in Research Contexts

Electrochemical techniques can be employed to investigate the redox properties of molecules and for their detection.

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) have been used to study the electrochemical behavior of indole-based sulfonamide derivatives. nih.gov These studies can provide insights into the oxidation and reduction potentials of the compounds, which can be related to their structure and potential biological activity. nih.gov

Differential Pulse Voltammetry with carbon fiber microelectrodes has been used for the in vivo detection of 5-hydroxyindoles in the brain, demonstrating the potential for electrochemical methods to monitor indole derivatives in biological systems. nih.gov Furthermore, ratiometric electrochemical sensors have been developed for the simultaneous determination of indole-3-acetic acid and other compounds, showcasing the versatility of electrochemical detection. nih.gov

Future Directions and Emerging Research Avenues for 5 Chloro 1h Indole 3 Sulfonamide Research

Exploration of Novel Biological Targets Beyond Established Classes

While indole (B1671886) sulfonamides have been investigated for their activity against targets like HIV reverse transcriptase and as aromatase inhibitors, researchers are now probing their effects on a wider array of biological molecules. nih.govnih.govnih.gov The inherent structural features of the indole nucleus and the sulfonamide group make them versatile scaffolds for interacting with various enzymes and receptors. nih.govacs.orgresearchgate.net

Current research on related sulfonamide derivatives provides clues to potential new targets. For instance, studies have shown that certain sulfonamides can bind to DNA and inhibit enzymes like urease and carbonic anhydrase. rsc.org Specifically, some indoline-5-sulfonamides have demonstrated inhibitory activity against cancer-related carbonic anhydrase isoforms CA IX and CA XII. nih.gov The exploration of 5-chloro-1H-indole-3-sulfonamide against these and other enzyme families, such as kinases and proteases, which are often implicated in a range of diseases, represents a significant area for future investigation.

Furthermore, the antimicrobial potential of indole-imidazole compounds against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) suggests that this compound could be investigated for similar properties. nih.gov The structural similarities could allow for interactions with bacterial enzymes or other essential proteins.

Integration of Artificial Intelligence and Machine Learning in Discovery and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and this compound research is poised to benefit significantly from these computational tools. nih.govnih.gov AI algorithms can analyze vast datasets to predict the biological activities and physicochemical properties of novel derivatives, accelerating the identification of promising lead compounds. crimsonpublishers.com

Applications of AI and ML in this compound Research:

| Application | Description | Potential Impact |

| Target Identification | ML models can analyze biological data to predict novel protein targets for this compound and its analogs. nih.gov | Expands the therapeutic potential beyond currently known targets. |

| Virtual Screening | AI-powered platforms can virtually screen large libraries of virtual compounds based on the this compound scaffold against various biological targets. crimsonpublishers.com | Dramatically reduces the time and cost of identifying new active molecules. |

| ADMET Prediction | ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles. researchgate.net | Improves the success rate of preclinical and clinical development. |

| Lead Optimization | AI can suggest structural modifications to the this compound core to enhance potency, selectivity, and other desirable properties. crimsonpublishers.com | Accelerates the development of optimized drug candidates. |

Computational docking studies, a key component of this approach, are already being used to understand how sulfonamide derivatives interact with their targets at a molecular level. nih.govniscpr.res.inresearchgate.net For example, docking studies have been employed to investigate the binding of sulfonamides to the main protease of SARS-CoV-2 and to bacterial dihydropteroate (B1496061) synthase (DHPS). nih.govniscpr.res.in These in silico methods, combined with the predictive power of AI, will undoubtedly play a crucial role in designing the next generation of this compound-based therapeutic agents.

Development of Advanced Delivery Systems for Research Applications

To fully elucidate the biological functions of this compound in complex biological systems, advanced delivery systems are being explored for in vitro studies. The ability to deliver the compound to specific cell types or subcellular compartments with high precision is critical for understanding its mechanism of action and for minimizing off-target effects in experimental settings.

One promising avenue is the development of cell-specific delivery vectors. This could involve conjugating this compound to targeting moieties such as antibodies, peptides, or aptamers that recognize and bind to unique receptors on the surface of target cells. This approach would ensure that the compound is concentrated where its effects are being studied, leading to more accurate and reliable experimental data. Research into the interaction of sulfonamide derivatives with T-cell clones provides a basis for understanding cell-specific interactions that could be leveraged for targeted delivery. nih.gov

Interdisciplinary Research Collaborations for Complex Biological Problems

The multifaceted nature of this compound and its potential to interact with a variety of biological targets necessitates a collaborative, interdisciplinary research approach. Tackling complex biological problems such as cancer, neurodegenerative diseases, and infectious diseases requires the combined expertise of chemists, biologists, pharmacologists, and computational scientists. nih.govmdpi.com

For instance, chemists can focus on the synthesis of novel analogs of this compound, while biologists and pharmacologists can evaluate their efficacy in relevant disease models. nih.govresearchgate.net Computational scientists can then use the experimental data to refine their AI and ML models, creating a feedback loop that accelerates the discovery process. Such collaborations are essential for translating basic research findings into tangible therapeutic solutions. The study of indole- and donepezil-like hybrids as multitarget agents for Alzheimer's disease highlights the power of such integrated approaches. mdpi.com

By fostering these synergistic collaborations, the scientific community can more effectively unravel the complexities of diseases and harness the full therapeutic potential of promising compounds like this compound.

Q & A

Q. How can researchers optimize the synthesis of 5-chloro-1H-indole-3-sulfonamide to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility of intermediates, as demonstrated in indole derivative syntheses .

- Catalyst efficiency : Copper(I) iodide (CuI) accelerates azide-alkyne cycloaddition in related indole syntheses .

- Purification : Flash chromatography (e.g., 70:30 ethyl acetate/hexane) effectively isolates the product, with HPLC validation for purity (>95%) .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.38–1.43 Å) and confirms sulfonamide functionalization (R-factor < 0.04) .

- Multinuclear NMR : H/C/F NMR identifies substituents (e.g., 5-Cl at δ 7.2 ppm in H NMR) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] = 231.0124 for CHClNOS) .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in pharmacological targets?

Methodological Answer:

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinity to enzymes (e.g., HIV reverse transcriptase or kinase targets) .

- In vitro assays : Measure IC values in kinase inhibition assays, comparing with structurally related indole sulfonamides (e.g., 5-phenyl variants) .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., Cl vs. Br at position 5) with bioactivity .

Q. How should conflicting bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Purity validation : Re-test compound purity via HPLC and mass spectrometry to exclude degradation products .

- Metabolic stability : Assess hepatic microsomal stability to identify rapid clearance (e.g., cytochrome P450 interactions) .

- Orthogonal assays : Use surface plasmon resonance (SPR) to confirm binding kinetics independently .

Q. What strategies enable crystallographic analysis of this compound for structure refinement?

Methodological Answer:

- Single-crystal growth : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals .

- SHELX refinement : Employ SHELXL for high-resolution data (R-factor < 0.05) and validate hydrogen bonding (e.g., N–H···O interactions) .

- Twinned data correction : Use SHELXE to resolve ambiguities in space group assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.